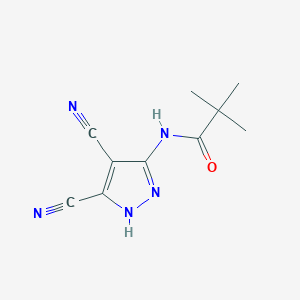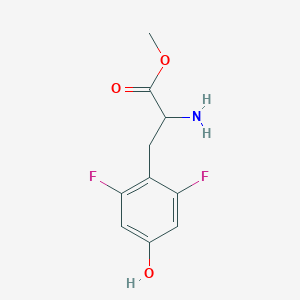
Methyl 2-amino-3-(2,6-difluoro-4-hydroxy-phenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-amino-3-(2,6-difluoro-4-hydroxy-phenyl)propanoate is an organic compound with the molecular formula C10H11F2NO3 This compound is characterized by the presence of an amino group, two fluorine atoms, and a hydroxy group attached to a phenyl ring, along with a methyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-3-(2,6-difluoro-4-hydroxy-phenyl)propanoate typically involves the reaction of 2,6-difluoro-4-hydroxybenzaldehyde with an appropriate amine and esterification agents. One common method includes the use of methyl chloroformate in the presence of a base to form the methyl ester group. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-amino-3-(2,6-difluoro-4-hydroxy-phenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
- Oxidation can yield compounds like 2,6-difluoro-4-oxo-phenylpropanoate.
- Reduction can produce 2-amino-3-(2,6-difluoro-4-hydroxy-phenyl)propane.
- Substitution reactions can result in various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-amino-3-(2,6-difluoro-4-hydroxy-phenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Methyl 2-amino-3-(2,6-difluoro-4-hydroxy-phenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and hydroxy groups allows it to form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modulating their activity. The fluorine atoms can enhance the compound’s stability and binding affinity through electronic effects.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-amino-3-(4-hydroxyphenyl)propanoate: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
Methyl 2-amino-3-(2,4-difluoro-phenyl)propanoate: Similar structure but without the hydroxy group, affecting its interaction with biological targets.
Uniqueness: Methyl 2-amino-3-(2,6-difluoro-4-hydroxy-phenyl)propanoate is unique due to the combination of fluorine atoms and a hydroxy group on the phenyl ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired biological activities.
Eigenschaften
Molekularformel |
C10H11F2NO3 |
|---|---|
Molekulargewicht |
231.20 g/mol |
IUPAC-Name |
methyl 2-amino-3-(2,6-difluoro-4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C10H11F2NO3/c1-16-10(15)9(13)4-6-7(11)2-5(14)3-8(6)12/h2-3,9,14H,4,13H2,1H3 |
InChI-Schlüssel |
ZUDLDZAUVXSYGW-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CC1=C(C=C(C=C1F)O)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl N-[1-[[1-(hydrazinecarbonyl)-2-phenyl-ethyl]carbamoyl]-2-(1H-indol-3-YL)ethyl]carbamate](/img/structure/B14001907.png)
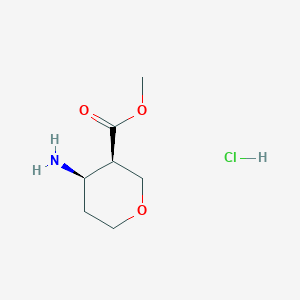
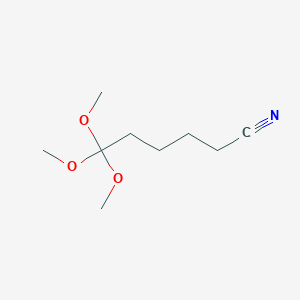


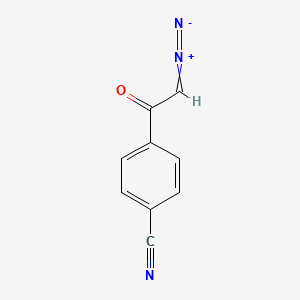
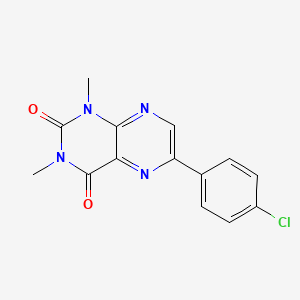

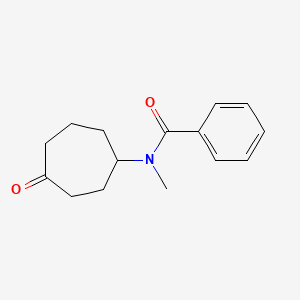


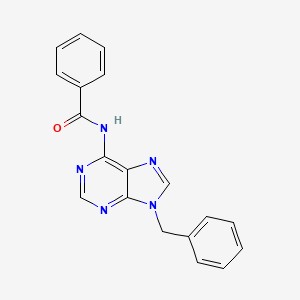
![tert-butyl N-[(3S,5R,6S)-6-methyl-2-oxo-5-phenyl-3-piperidyl]carbamate](/img/structure/B14001992.png)
